Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-7-5-6-8-11(10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRYLKCTJFXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-aminomethylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 2-((tert-butoxycarbonylamino)methyl)benzoate can be summarized as follows:
- Protection of Amine : The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
- Alkylation : The protected amine is then alkylated with appropriate reagents to introduce the benzoate moiety.
- Deprotection : Finally, the Boc group can be removed under mild acidic conditions to yield the free amine for further reactions.
This sequence allows for the selective introduction of various substituents that can enhance the pharmacological profile of the resulting compounds.
Antihypertensive Agents
The primary application of this compound lies in its role as an intermediate for synthesizing angiotensin II receptor antagonists. Azilsartan medoxomil, derived from this compound, exhibits potent antihypertensive effects by blocking the action of angiotensin II, thereby relaxing blood vessels and lowering blood pressure . This mechanism is crucial for treating hypertension and preventing associated complications such as stroke and heart failure.
Potential Anticancer Properties
Recent studies have suggested that derivatives of this compound may possess anticancer properties. Research indicates that modifications to this compound can lead to high-affinity interactions with specific targets involved in tumor growth . The exploration of such derivatives could open new avenues for cancer therapeutics.
Case Study 1: Synthesis of Azilsartan Medoxomil
A detailed study on the synthesis of azilsartan medoxomil from this compound highlighted its efficiency and yield. The process involved multiple steps including protection, alkylation, and deprotection, ultimately yielding a compound with significant antihypertensive activity. The pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, making it a viable candidate for clinical use .
Case Study 2: Development of Anticancer Agents
Another study focused on synthesizing novel derivatives from this compound aimed at targeting cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy . Further investigations into their mechanisms of action are ongoing.
Mechanism of Action
The mechanism of action of methyl 2-((tert-butoxycarbonylamino)methyl)benzoate involves the reactivity of its functional groups. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the amine can participate in further reactions, such as forming amide bonds in peptide synthesis. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations:
- Boc vs. Cbz Protection : The Boc group offers superior stability in basic media compared to the acid-labile Cbz group, making it preferable for stepwise synthesis .
- Ester Variations : Ethyl esters exhibit slower hydrolysis rates than methyl esters, impacting prodrug design.
- Bioactivity: Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate demonstrates anti-leishmanial activity via molecular docking studies, attributed to its planar coumarin moiety . In contrast, the Boc-protected analog lacks such conjugated systems, likely reducing direct biological activity unless deprotected.
Physicochemical Properties
| Property | Methyl 2-((Boc-amino)methyl)benzoate | Methyl 2-(aminomethyl)benzoate | Methyl 2-(Cbz-amino)methyl)benzoate |
|---|---|---|---|
| LogP | 2.1 | 0.8 | 2.5 |
| Water Solubility (mg/mL) | 0.3 | 12.4 | 0.2 |
| Stability (pH 7.4) | Stable | Reactive | Stable |
| Melting Point (°C) | 98–102 | 45–48 | 110–114 |
Insights:
- The Boc group increases lipophilicity (LogP = 2.1) compared to the free amine analog (LogP = 0.8), affecting membrane permeability.
- The Cbz analog’s higher LogP (2.5) correlates with reduced aqueous solubility, limiting its utility in aqueous-phase reactions.
Q & A
Q. How do structural analogs (e.g., pyridine or thiophene derivatives) compare in stability and reactivity?
- Methodological Answer : Heterocyclic analogs (e.g., methyl 2-[(Boc-amino)methyl]pyridine-4-carboxylate) exhibit altered electronic profiles. Pyridine derivatives show enhanced stability toward hydrolysis but reduced solubility in polar solvents. Thiophene-containing analogs may require sulfur-compatible catalysts for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
